molecular formula C10H16O3 B13063344 Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B13063344
M. Wt: 184.23 g/mol
InChI Key: ALFBHYHEMIFTHR-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C10H16O3 It is a derivative of cyclohexane, featuring an ester functional group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through the esterification of 5-ethyl-2-oxocyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 5-ethyl-2-oxocyclohexane-1-carboxylic acid.

    Reduction: Formation of 5-ethyl-2-hydroxycyclohexane-1-carboxylate.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Medicine: It may serve as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. In chemical synthesis, the ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Methyl 2-oxocyclohexane-1-carboxylate: Lacks the ethyl group, leading to different reactivity and applications.

    Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties.

    Methyl 5-methyl-2-oxocyclohexane-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5-ethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h7-8H,3-6H2,1-2H3

InChI Key

ALFBHYHEMIFTHR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)OC

Origin of Product

United States

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